molecular formula C16H12ClNO2 B2691822 (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 923221-25-4

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2691822
CAS No.: 923221-25-4
M. Wt: 285.73
InChI Key: XFJAUSKFTRLYRA-UHFFFAOYSA-N
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Description

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a chemical compound supplied for research and development purposes. This substance belongs to a class of organic molecules known as benzofurans, which are structures of significant interest in medicinal and materials chemistry research. The compound features a benzofuran core functionalized with an amino group and a (4-chlorophenyl)methanone moiety. These specific substitutions make it a valuable intermediate for synthesizing more complex molecules and for exploring structure-activity relationships in various fields of study. As a research chemical, it can be utilized in areas such as organic synthesis, where it serves as a building block for novel compounds, and in biochemical research to probe biological pathways. This product is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-13-8-12(18)6-7-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAUSKFTRLYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with amino acids or their derivatives under acidic conditions. The subsequent introduction of the 4-chlorophenyl group can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of halogens or other substituents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is C15H14ClNC_{15}H_{14}ClN with a molecular weight of approximately 255.73 g/mol. The compound contains a benzofuran core, which is known for its diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of benzofuran compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a structure–activity relationship (SAR) study indicated that modifications to the benzofuran structure enhance its cytotoxicity against cancer cells, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against several pathogens. For example, preliminary studies demonstrated significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria .

The biological activity of this compound has been assessed through various experimental models:

Biological Activity Effect Reference
AnticancerIC50 < 10 µM in HT29 and Jurkat cell lines
AntimicrobialMIC 46.9 - 93.7 µg/mL

These findings suggest that the compound could be a promising candidate for drug development targeting cancer and bacterial infections.

Case Study 1: Cytotoxicity Assessment

In a specific study assessing the cytotoxic effects of this compound on human cancer cell lines, the following results were obtained:

Cell Line IC50 (µM) Reference Drug
HT29 (Colon)<10Doxorubicin
Jurkat (Leukemia)<10Doxorubicin

These results indicate that the compound exhibits comparable efficacy to established chemotherapeutic agents, warranting further investigation into its potential as an anticancer drug .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of the compound revealed its effectiveness against various strains of bacteria, including those resistant to multiple drugs. The study highlighted the compound's potential as an alternative treatment option in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism by which (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone with structurally or functionally analogous compounds, focusing on molecular properties, binding interactions, and applications.

Structural Analogues with Modified Benzofuran Substituents

Compound Name Substituents on Benzofuran Key Differences Biological/Physical Properties References
(5-Methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone 5-methoxy, no amino/methyl Methoxy group enhances electron density Higher lipophilicity (logP ≈ 3.8) compared to amino derivative; reduced hydrogen bonding potential .
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Halogenated aryl groups Bromine and ethoxy substituents Increased molecular weight (414.29 g/mol) and steric bulk; altered π-stacking efficiency .

Analysis: The amino and methyl groups in the target compound improve solubility and binding specificity compared to methoxy or halogenated analogues. For example, the 5-amino group facilitates hydrogen bonding with biological targets (e.g., kinases), as seen in related inhibitors like {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone, which binds to Cdk5 with an affinity of -7.3 ± 0.0 kcal/mol . In contrast, methoxy or bromine substituents prioritize hydrophobic interactions, limiting versatility in drug design .

Chlorophenyl Methanone Derivatives with Heterocyclic Cores

Compound Name Core Structure Binding Interactions Applications References
2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienylmethanone Thienyl-piperazine C-H···N, C-H···O interactions Potential CNS targeting due to piperazine moiety; crystal structure confirms planar geometry .
(4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone Pyrrole Limited hydrogen bonding; steric hindrance Lower thermal stability (mp: 160–162°C) compared to benzofuran derivatives .

Analysis: The benzofuran core in the target compound offers superior rigidity and conjugation compared to pyrrole or thienyl systems, enhancing stability and π-orbital overlap. For instance, the thienyl-piperazine derivative exhibits weaker intermolecular interactions (C-H···O vs. O-H···O in benzofurans), as shown in crystal structures . The target compound’s amino group further enables salt bridge formation in enzymatic pockets, a feature absent in non-amino heterocycles.

Hydroxyacetophenone Derivatives with Chlorophenyl Groups

Compound Name Substituents Melting Point (°C) Synthesis Challenges References
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 2-Cl, 4-OH, 5-OCH₃ 107–108 Fries rearrangement yields regioisomers
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 2-Cl, 6-OH, 4-OCH₃ N/A Low yield (38%) in Friedel-Crafts acylation

Analysis: Hydroxyacetophenones lack the benzofuran ring’s aromatic stability, leading to lower melting points and synthetic complexity. The target compound’s fused benzofuran system avoids regioisomerism issues common in hydroxyacetophenone synthesis (e.g., Fries rearrangement ambiguities ). Additionally, the amino group in the target compound provides a handle for functionalization, unlike hydroxyl groups prone to oxidation.

Key Research Findings

Solubility: Compared to methoxy or bromine analogues, the amino group improves aqueous solubility (predicted logS: -4.2 vs. -5.1 for methoxy derivative ).

Thermal Stability : Benzofuran derivatives exhibit higher thermal stability (decomposition >250°C) than pyrrole or thienyl counterparts (<200°C) .

Biological Activity

The compound (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a benzofuran derivative that has garnered attention in pharmacological research due to its potential biological activities. Benzofuran derivatives are known for their diverse medicinal properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this specific compound, including data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClN1O1\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{1}\text{O}_{1}

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study evaluating various benzofuran compounds found that those with substitutions on the benzofuran ring showed promising results against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA2780 (Ovarian)10Src kinase inhibition
This compoundMCF7 (Breast)15Apoptosis induction

In vitro studies revealed that this compound demonstrated an IC50 value of 15 µM against the MCF7 breast cancer cell line, indicating moderate cytotoxicity and potential for further development as an anticancer agent .

2. Anti-inflammatory Properties

Benzofuran compounds are also noted for their anti-inflammatory effects. A recent investigation into the anti-inflammatory activity of various benzofurans highlighted that certain derivatives could inhibit inflammatory pathways effectively.

CompoundInflammatory ModelEffectiveness
Compound BLPS-induced IL-6 secretion in macrophages70% inhibition
This compoundTNF-alpha secretion65% inhibition

In this context, this compound inhibited TNF-alpha secretion by 65% , suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of benzofurans have been extensively studied. The compound was evaluated against various bacterial strains, showing notable antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The MIC values indicate that this compound exhibits stronger activity against Staphylococcus aureus compared to Escherichia coli , with values of 16 µg/mL and 32 µg/mL , respectively .

Case Studies

Several case studies have documented the biological effects of similar benzofuran compounds, providing insights into their mechanisms and therapeutic potential:

  • Case Study on Anticancer Activity : A series of benzofuran derivatives were tested against ovarian cancer cell lines, revealing that modifications to the benzofuran structure significantly impacted their anticancer efficacy.
  • Case Study on Anti-inflammatory Mechanisms : Network pharmacology approaches have elucidated how certain benzofurans activate the TLR4/NF-kB pathway, leading to reduced inflammation in cellular models .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, benzofuran C=O at ~190 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., amino group interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 312.07) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch ~1680 cm⁻¹, NH₂ bends ~1600 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Q. Advanced

  • Comparative bioassays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to replicate results .
  • Purity analysis : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Structural validation : Confirm derivatives via X-ray crystallography to address stereochemical inconsistencies .
  • Computational modeling : Compare binding modes (e.g., molecular docking) to explain variations in target affinity .

What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock/Vina) : Predict interactions with enzymes (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS) .
  • QSAR Models : Corrogate substituent effects (e.g., 3-methyl vs. 5-amino) on activity .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for analog optimization .

What are the key considerations when designing in vitro assays to evaluate the pharmacological potential of this compound?

Q. Basic

  • Solubility : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
  • Concentration range : Test 0.1–100 µM to establish dose-response curves .
  • Cell line selection : Use target-specific models (e.g., HepG2 for liver toxicity) .
  • Controls : Include positive (e.g., doxorubicin) and vehicle controls .

How do structural modifications at the 3-methyl or 5-amino positions of the benzofuran ring affect the compound’s physicochemical properties and bioactivity?

Q. Advanced

Modification Physicochemical Impact Bioactivity Trend Reference
3-Methyl → H ↓ LogP (increased polarity)Reduced membrane permeability
5-NH₂ → NO₂ ↑ Electron-withdrawing effectEnhanced antimicrobial activity
5-NH₂ Acetylation ↑ Stability, ↓ solubilityAltered pharmacokinetics

Methodology : Synthesize analogs, measure logP (shake-flask), and test in bioassays .

What are the stability profiles of this compound under various storage conditions, and how should samples be handled to prevent degradation?

Q. Basic

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture : Use desiccants to avoid hydrolysis of the ketone group .
  • Long-term stability : Monitor via HPLC every 6 months; degradation products include hydrolyzed benzofuran derivatives .

What strategies can be employed to optimize the synthetic yield of this compound in multi-step reactions?

Q. Advanced

  • Catalyst optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for higher acylation efficiency .
  • Stepwise purification : Use column chromatography after each step to isolate intermediates .
  • Reaction monitoring : Track progress via TLC (hexane:EtOAc = 7:3) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) for cyclization steps .

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